molecular formula C14H12O2 B6326566 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde CAS No. 628305-98-6

4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B6326566
CAS No.: 628305-98-6
M. Wt: 212.24 g/mol
InChI Key: BZEDKBRMRLPODN-UHFFFAOYSA-N
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Description

4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a hydroxyl group at the 4-position, a methyl group at the 2’-position, and an aldehyde group at the 3-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylbiphenyl with an appropriate acyl chloride, followed by oxidation to introduce the aldehyde group. The hydroxyl group can be introduced through a subsequent hydroxylation reaction.

Industrial Production Methods: In an industrial setting, the production of 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the hydroxylation and oxidation steps. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acid chlorides

Major Products:

    Oxidation: 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carboxylic acid

    Reduction: 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-methanol

    Substitution: Various ethers and esters depending on the substituents used

Scientific Research Applications

4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 4-Hydroxybiphenyl
  • 2-Methylbiphenyl
  • 4-Hydroxy-3-methylbiphenyl

Comparison: 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the biphenyl structure This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications

Properties

IUPAC Name

2-hydroxy-5-(2-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-7-14(16)12(8-11)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEDKBRMRLPODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602433
Record name 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628305-98-6
Record name 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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